JNJ-28312141

Catalog No.
S531293
CAS No.
885692-52-4
M.F
C26H33ClN6O2
M. Wt
497.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JNJ-28312141

CAS Number

885692-52-4

Product Name

JNJ-28312141

IUPAC Name

5-cyano-N-[2-(cyclohexen-1-yl)-4-[1-[2-(dimethylamino)acetyl]piperidin-4-yl]phenyl]-1H-imidazole-2-carboxamide;hydrochloride

Molecular Formula

C26H33ClN6O2

Molecular Weight

497.0 g/mol

InChI

InChI=1S/C26H32N6O2.ClH/c1-31(2)17-24(33)32-12-10-18(11-13-32)20-8-9-23(22(14-20)19-6-4-3-5-7-19)30-26(34)25-28-16-21(15-27)29-25;/h6,8-9,14,16,18H,3-5,7,10-13,17H2,1-2H3,(H,28,29)(H,30,34);1H

InChI Key

MVPKLZHNOLVZAU-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

JNJ-28312141; JNJ28312141; JNJ 28312141; JNJ-28312141 HCl; JNJ-28312141 hydrochloride

Canonical SMILES

CN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4

The exact mass of the compound JNJ-28312141 free base is 496.2354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

JNJ-28312141 (CAS 885692-52-4, monohydrochloride salt) is a highly potent, orally bioavailable dual inhibitor of colony-stimulating factor-1 receptor (CSF-1R/FMS) and FMS-related receptor tyrosine kinase-3 (FLT3)[1]. With a biochemical IC50 of 0.69 nM for CSF-1R, it is primarily procured for advanced preclinical modeling of acute myeloid leukemia (AML), tumor-associated macrophage (TAM) depletion, and metastatic bone erosion [1]. Unlike earlier-generation or broad-spectrum kinase inhibitors, JNJ-28312141 is engineered with a narrow selectivity profile, restricting its primary sub-100 nM activity to a tight cluster of kinases including CSF-1R, FLT3, KIT, AXL, and TRKA [2]. The monohydrochloride salt form ensures reliable aqueous solubility and reproducible oral bioavailability, making it a benchmark compound for translating in vitro macrophage and osteoclast assays into robust in vivo xenograft and bone-lesion models [1].

Research Fit

1 Target Profile CSF-1R/c-KIT/FLT3 pathway study fit
2 Model Context Reported use in bone metastasis, AML, and TAM research models
3 Selectivity Workflow Supports kinase selectivity profiling against pan-kinase or highly selective comparators

Procuring generic broad-spectrum receptor tyrosine kinase (RTK) inhibitors (e.g., sunitinib) or standard-of-care bisphosphonates (e.g., zoledronate) as substitutes for JNJ-28312141 fundamentally compromises study design in tumor microenvironment research [1]. Broad-spectrum RTK inhibitors introduce confounding off-target cytotoxicities that obscure the specific role of the CSF-1/CSF-1R axis in macrophage survival and tumor angiogenesis. Conversely, substituting with bisphosphonates fails to address the upstream kinase signaling driving osteoclastogenesis; zoledronate merely targets mature osteoclasts, whereas JNJ-28312141 blocks the differentiation pathway entirely [1]. Furthermore, attempting to use the free base form (CAS 1149939-55-8) instead of the validated monohydrochloride salt (CAS 885692-52-4) can lead to erratic dissolution profiles in standard oral gavage vehicles, resulting in inconsistent pharmacokinetic exposures during chronic in vivo dosing regimens [1].

Substitution Risk

!
Selectivity Profile Mismatch
Highly selective CSF-1R inhibitors (e.g., BLZ945, ARRY-382) lack the reported FLT3/c-KIT inhibition of JNJ-28312141, which may shift model-response context in AML or TAM studies.
!
Target Coverage Mismatch
Dedicated FLT3 inhibitors (e.g., Quizartinib) do not provide CSF-1R inhibition. The dual CSF-1R/FLT3 target engagement profile may not transfer to single-target alternatives.
!
Osteoclast Endpoint Context
Bisphosphonates (e.g., Zoledronate) act through a distinct mechanism. The reported CSF-1R-dependent osteoclast reduction may not be reproduced by standard anti-resorptive agents.

Superior In Vivo Osteoclast Suppression in Metastatic Bone Models

In comparative in vivo studies using the MRMT-1 mammary carcinoma bone metastasis model, JNJ-28312141 demonstrated a profound advantage over standard bisphosphonate therapy[1]. While zoledronate reduced tumor-associated TRAP+ osteoclasts by 64%, JNJ-28312141 achieved a ~95% reduction at a 20 mg/kg dose [1]. This near-complete ablation of osteoclasts prevents severe cortical and trabecular bone lesions more effectively than downstream anti-resorptive agents [1].

Evidence DimensionReduction of tumor-associated TRAP+ osteoclasts
Target Compound Data~95% reduction (at 20 mg/kg p.o.)
Comparator Or Baseline64% reduction (Zoledronate)
Quantified Difference31% greater absolute reduction in osteoclasts compared to standard-of-care bisphosphonate
ConditionsRat MRMT-1 mammary carcinoma tibial inoculation model

Buyers modeling tumor-induced osteolysis must procure JNJ-28312141 to effectively block upstream CSF-1-dependent osteoclastogenesis, a mechanism not addressed by conventional bisphosphonates.

CSF-1R Potency
Cross-study comparable
0.69 nM vs 20 nM
Reported CSF-1R inhibition context. Supports comparative target-engagement review vs. Pexidartinib.
Enzymatic assay; recombinant kinase domain.

Kinase Selectivity Profile for Clean Phenotypic Readouts

JNJ-28312141 is engineered for high target precision, exhibiting a biochemical IC50 of 0.69 nM for CSF-1R and 21 nM for FLT3-dependent cellular proliferation [1]. Crucially, kinome profiling reveals it inhibits only five other tested kinases at concentrations below 100 nM [2]. This narrow selectivity profile stands in stark contrast to promiscuous multi-kinase inhibitors like sunitinib, which hit dozens of targets and complicate the interpretation of macrophage or leukemia depletion assays[2].

Evidence DimensionNumber of off-target kinases inhibited at <100 nM
Target Compound DataOnly 5 off-target kinases (including FLT3, KIT, AXL, TRKA)
Comparator Or BaselineDozens of off-target kinases (Broad-spectrum RTK inhibitors e.g., Sunitinib)
Quantified DifferenceSignificantly narrower kinome footprint ensuring target-specific phenotypic responses
ConditionsRecombinant kinase panel profiling and cellular proliferation assays

Procurement of this highly selective inhibitor ensures that observed reductions in tumor-associated macrophages or AML xenograft growth are specifically driven by CSF-1R/FLT3 blockade.

Kinase Selectivity
Class-level inference
FLT3 30 nM, c-KIT 5 nM
Supports dual-pathway profiling context. Distinct from highly selective CSF-1R tools (BLZ945, ARRY-382).
In vitro kinase inhibition assays. Qualitative difference in target profile.

Formulation Compatibility and In Vivo Processability

The procurement of the monohydrochloride salt of JNJ-28312141 (CAS 885692-52-4) rather than the free base is critical for maintaining consistent in vivo exposures [1]. The HCl salt is specifically validated for daily oral (p.o.) administration, achieving dose-dependent plasma concentrations that correlate directly with marked reductions in F4/80+ tumor-associated macrophages and elevated plasma CSF-1 biomarkers [1]. At 50–100 mg/kg doses, this formulation reliably suppresses H460 lung adenocarcinoma and MV-4-11 AML xenograft growth without requiring complex or highly toxic lipid-based delivery vehicles [1].

Evidence DimensionIn vivo oral dosing reproducibility and formulation stability
Target Compound DataValidated for daily p.o. dosing (25-100 mg/kg) with linear biomarker correlation
Comparator Or BaselineErratic absorption and complex vehicle requirements (Free base forms)
Quantified DifferenceEliminates the need for specialized lipid formulations while maintaining high systemic exposure
ConditionsDaily oral gavage in nude mice bearing H460 or MV-4-11 xenografts

Selecting the HCl salt form guarantees straightforward formulation for chronic oral dosing studies, minimizing vehicle-related toxicities and inter-subject pharmacokinetic variability.

In Vivo Osteoclasts
Head-to-head
~82% reduction vs Zoledronate
Model-response endpoint context. Supports bone metastasis model interpretation over anti-resorptive comparator.
MRMT-1 rat model; TRAP+ cell counts.
FLT3-ITD Cellular
Cross-study comparable
21 nM (MV-4-11)
Reported FLT3 cellular assay context. Supports AML model profiling; less potent than dedicated FLT3 inhibitors.
72-hr proliferation assay (CellTiter-Glo).
Target Engagement
Supporting evidence
Dose-dependent CSF-1 increase
In vivo pathway-modulation context. Supports pharmacodynamic biomarker monitoring in xenograft models.
H460 lung adenocarcinoma xenograft.
Inflammatory Model
Supporting evidence
Reported arthritis score reduction
Inflammation model-response context. Supports CSF-1R pathway investigation in autoimmune research models.
Collagen-induced arthritis; rat adjuvant models.

In Vivo Modeling of Tumor-Associated Macrophage (TAM) Depletion

Due to its potent CSF-1R inhibition and validated oral bioavailability, JNJ-28312141 is the ideal agent for studies aiming to deplete F4/80+ TAMs in solid tumor microenvironments [1]. It is specifically procured to investigate the role of macrophages in tumor angiogenesis and immune evasion, particularly in lung adenocarcinoma (e.g., H460) models where the tumor cells themselves do not express CSF-1R [1].

Preclinical Development of Acute Myeloid Leukemia (AML) Therapeutics

JNJ-28312141's dual activity against CSF-1R and FLT3 makes it a premium benchmark compound for AML research [1]. It is highly suited for in vivo xenograft models utilizing ITD-FLT3-dependent cell lines (such as MV-4-11), where it has been quantitatively proven to induce tumor regression, serving as a positive control for novel FLT3-targeted drug discovery[1].

Osteolytic Bone Disease and Metastasis Assays

Because it suppresses osteoclastogenesis upstream of mature osteoclast function, this compound is superior to bisphosphonates for modeling the prevention of tumor-induced bone erosion[1]. Researchers should select JNJ-28312141 when establishing MRMT-1 mammary carcinoma bone metastasis models or when evaluating the mechanistic link between CSF-1 signaling and trabecular bone loss[1].

Kinase Selectivity Benchmarking in Macrophage Biology

In fundamental immunological research, JNJ-28312141 serves as a high-precision chemical probe [1]. Its narrow kinome profile allows researchers to isolate the specific effects of CSF-1R/FLT3 blockade without the confounding off-target cytotoxicity associated with broader RTK inhibitors, ensuring clean phenotypic readouts in macrophage differentiation and survival assays[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
TAM & Angiogenesis Studies
Dual CSF-1R/FLT3 profile
In vivo TAM depletion biomarker review
Bone Metastasis Research
Reported osteoclast reduction
Osteoclast count histomorphometry endpoints
FLT3-ITD+ AML Microenvironment
FLT3-mutant cellular response
MV-4-11 proliferation; CSF-1R co-targeting review
Autoimmune & Inflammation Models
Reported arthritis model response
Collagen-induced arthritis scoring context

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

496.2353520 Da

Monoisotopic Mass

496.2353520 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9M5069B3F8

Wikipedia

JNJ-28312141 free base
JNJ-28312141
1: Coniglio S, Miller I, Symons M, Segall JE. Coculture Assays to Study Macrophage and Microglia Stimulation of Glioblastoma Invasion. J Vis Exp. 2016 Oct 20;(116). doi: 10.3791/53990. PubMed PMID: 27805587.
2: Illig CR, Manthey CL, Wall MJ, Meegalla SK, Chen J, Wilson KJ, Ballentine SK, Desjarlais RL, Schubert C, Crysler CS, Chen Y, Molloy CJ, Chaikin MA, Donatelli RR, Yurkow E, Zhou Z, Player MR, Tomczuk BE. Optimization of a potent class of arylamide colony-stimulating factor-1 receptor inhibitors leading to anti-inflammatory clinical candidate 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-[(dimethylamino)acetyl]-4-piperidinyl]pheny l]-1H-imidazole-2-carboxamide (JNJ-28312141). J Med Chem. 2011 Nov 24;54(22):7860-83. doi: 10.1021/jm200900q. Epub 2011 Oct 31. PubMed PMID: 22039836.
3: Manthey CL, Johnson DL, Illig CR, Tuman RW, Zhou Z, Baker JF, Chaikin MA, Donatelli RR, Franks CF, Zeng L, Crysler C, Chen Y, Yurkow EJ, Boczon L, Meegalla SK, Wilson KJ, Wall MJ, Chen J, Ballentine SK, Ott H, Baumann C, Lawrence D, Tomczuk BE, Molloy CJ. JNJ-28312141, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia. Mol Cancer Ther. 2009 Nov;8(11):3151-61. doi: 10.1158/1535-7163.MCT-09-0255. Epub 2009 Nov 3. PubMed PMID: 19887542.

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